3-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester
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Overview
Description
3-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester is an organoboron compound that has garnered attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . This compound is characterized by the presence of a boronic acid ester group, which is known for its stability and reactivity in cross-coupling reactions.
Mechanism of Action
Target of Action
The primary target of 3-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester, also known as 4-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine, is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, the compound, being a boron reagent, transfers formally nucleophilic organic groups from boron to palladium . This process is part of the SM coupling reaction that conjoins chemically differentiated fragments .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the formation of a new carbon-carbon bond between two organic compounds, facilitated by a palladium catalyst . The compound, as a boron reagent, plays a crucial role in this reaction by donating its organic groups to the palladium catalyst .
Pharmacokinetics
It’s important to note that boronic pinacol esters, such as this compound, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond between two organic compounds . This is a crucial step in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of the compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability must be considered in the context of the specific reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 3-chloro-2-(morpholinomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Hydrolysis: The boronic ester can hydrolyze to form the corresponding boronic acid under acidic or basic conditions.
Oxidation: The boronic ester can be oxidized to form phenols or other oxygen-containing compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Acids and Bases: Used in hydrolysis reactions.
Oxidizing Agents: Used in oxidation reactions.
Major Products
Biaryl Compounds: Formed in Suzuki–Miyaura coupling reactions.
Phenols: Formed in oxidation reactions.
Boronic Acids: Formed in hydrolysis reactions
Scientific Research Applications
3-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid, Pinacol Ester: Similar in structure but lacks the chloro and morpholinomethyl groups.
4-Morpholinomethylphenylboronic Acid, Pinacol Ester: Similar but without the chloro substituent.
Uniqueness
3-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester is unique due to the presence of both chloro and morpholinomethyl groups, which can influence its reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
4-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO3/c1-16(2)17(3,4)23-18(22-16)14-6-5-7-15(19)13(14)12-20-8-10-21-11-9-20/h5-7H,8-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDIRZUVMFNSLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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